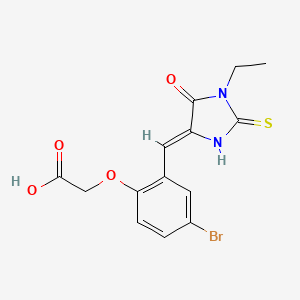

![molecular formula C10H8N6 B2714610 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 338793-20-7](/img/structure/B2714610.png)

7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound . It has an empirical formula of C10H8N6 and a molecular weight of 212.21 . This compound is part of a class of non-naturally occurring small molecules known as [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which have been of interest to researchers due to their presence in various important structures in agriculture and medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be represented by the SMILES stringNc1nc2nccc(-c3cccnc3)n2n1 . The InChI key for this compound is RBQNFSAOQQDTPU-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of heterocyclic compounds . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

SARS-CoV-2 Main Protease Inhibitors

The compound has been identified as a potential inhibitor of SARS-CoV-2 main protease (Mpro), which is crucial in the life cycle of the SARS-CoV-2 virus . In silico screening and molecular dynamics simulation studies have shown that this compound can effectively interact with the crucial active site amino acid residues His41, Cys145, and Glu166 of SARS-CoV-2 Mpro .

Cancer Treatment

The compound is being researched for its potential use in cancer treatment . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Treatment of Dyslipidemia, Coronary Heart Disease, and Diabetes

Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

Precursors of Tautomeric 2-(diazomethyl)pyridines

The compound is used as a precursor of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .

Material Sciences

These types of compounds have various applications in the material sciences fields .

Orientations Futures

The [1,2,4]triazolo[1,5-a]pyrimidines, including 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, continue to be a subject of interest in both agriculture and medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring their synthesis, biological activities, and potential applications.

Propriétés

IUPAC Name |

7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6/c11-9-14-10-13-5-3-8(16(10)15-9)7-2-1-4-12-6-7/h1-6H,(H2,11,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQNFSAOQQDTPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=NC3=NC(=NN23)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide](/img/structure/B2714527.png)

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2714529.png)

![2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2714530.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2714534.png)

![8-(4-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714539.png)

![4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2714543.png)

![3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene](/img/structure/B2714545.png)

![7-Hydroxy-7-methylfuro[3,4-b]pyridin-5-one](/img/structure/B2714549.png)